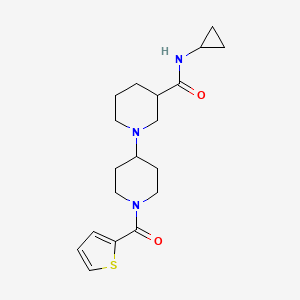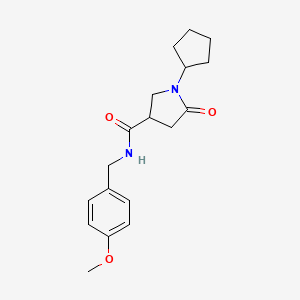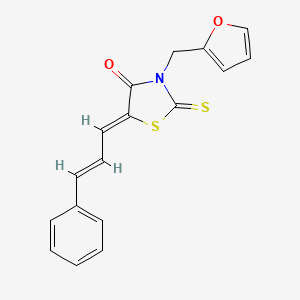
N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
科学的研究の応用
N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been used in various scientific research studies to investigate the role of opioid receptors in the brain. It has been found to be a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has also been used to study the effects of opioids on the immune system and the development of tolerance and dependence.
作用機序
N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide binds to the mu-opioid receptor with high affinity and blocks the activation of the receptor by endogenous opioid peptides such as beta-endorphin and enkephalins. By blocking the mu-opioid receptor, N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide can reverse the effects of opioids and reduce the development of tolerance and dependence.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It can reduce the analgesic effects of opioids, decrease the rewarding effects of drugs of abuse, and attenuate opioid-induced respiratory depression. N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has also been found to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide is a useful tool for studying the mu-opioid receptor and opioid pharmacology. It has high selectivity and affinity for the mu-opioid receptor, which allows for precise manipulation of the receptor. However, N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has some limitations in lab experiments. It has a short half-life and requires frequent administration, which can be challenging in long-term studies. Additionally, N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has some off-target effects that may complicate data interpretation.
将来の方向性
There are several future directions for the use of N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide in scientific research. One area of interest is the development of novel opioid receptor ligands that can selectively target different subtypes of the receptor. N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide may also be useful in the development of new treatments for opioid addiction and overdose. Additionally, N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be used to study the role of the mu-opioid receptor in other physiological processes, such as stress and anxiety.
Conclusion:
In conclusion, N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. It is a selective antagonist of the mu-opioid receptor and has been used to study the effects of opioids on the brain and immune system. N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide has advantages and limitations for lab experiments and has several future directions for research. By understanding the properties and applications of N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide, researchers can gain insights into the complex mechanisms of opioid pharmacology and develop new treatments for opioid addiction and overdose.
合成法
N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide is synthesized through a series of chemical reactions involving piperidine, cyclopropylcarbonyl chloride, and 2-thienylcarbonyl chloride. The final product is obtained through purification and recrystallization steps. The synthesis of N-cyclopropyl-1'-(2-thienylcarbonyl)-1,4'-bipiperidine-3-carboxamide is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
N-cyclopropyl-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c23-18(20-15-5-6-15)14-3-1-9-22(13-14)16-7-10-21(11-8-16)19(24)17-4-2-12-25-17/h2,4,12,14-16H,1,3,5-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKLPEHAFYGEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CS3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5-(4-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6117739.png)
![methyl 5-(anilinocarbonyl)-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B6117741.png)
![3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B6117753.png)
![4-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6117757.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B6117765.png)
![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6117770.png)

![3-methyl-12-[4-(methylthio)phenyl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6117789.png)
![5,5'-[(3-methoxyphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6117806.png)

![N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117811.png)
![N-(3-nitrophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117816.png)
![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117824.png)
